Alloevodionol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(7-hydroxy-5-methoxy-2,2-dimethylchromen-8-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-8(15)12-10(16)7-11(17-4)9-5-6-14(2,3)18-13(9)12/h5-7,16H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDSNAYFLFUPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=C(C=C1O)OC)C=CC(O2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964060 | |
| Record name | 1-(7-Hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
484-18-4 | |
| Record name | 1-(7-Hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ALLOEVODIONOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(7-Hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from 5,7-Dimethoxy-8-acetyl-2,2-dimethylchroman
One classical method reported involves the preparation of Q-methyl-alloevodionol starting from 5,7-dimethoxy-8-acetyl-2,2-dimethylchroman. This method uses a dehydrogenation reaction of the 8-acetyl compound, which undergoes ring fission followed by ring closure in an alternative direction, leading to the formation of this compound derivatives. The use of reagents such as anhydrous aluminum chloride or boron trifluoride etherate facilitates a rearrangement yielding 6-acetyl derivatives, which are key intermediates in the synthesis pathway.
- Starting material: 5,7-dimethoxy-8-acetyl-2,2-dimethylchroman
- Reagents: Anhydrous aluminum chloride or boron trifluoride etherate
- Reaction type: Dehydrogenation, ring fission, and rearrangement
- Outcome: Formation of 6-acetyl derivatives and Q-methyl-alloevodionol
Hoesch Reaction-Based Synthesis
The Hoesch reaction has been effectively employed to synthesize this compound from chroman derivatives. Specifically, the reaction of acetonitrile with 7-benzyloxy-5-methoxy-2,2-dimethylchroman yields predominantly 8-acetyl-7-benzyloxy-5-methoxy-2,2-dimethylchroman. Subsequent steps include debenzylation and dehydrogenation to form this compound.
Alternatively, the Hoesch reaction on 5-methoxy-2,2-dimethylchroman-7-ol and methylation of 8-acetyl-2,2-dimethylchroman-5,7-diol produce dihydrothis compound, which can be converted into this compound by dehydrogenation.
Summary of the Hoesch reaction route:
| Step | Reagents/Conditions | Product |
|---|---|---|
| Hoesch reaction | Acetonitrile, chroman derivatives | 8-acetyl-7-benzyloxy-5-methoxychroman |
| Debenzylation | Standard debenzylation conditions | 8-acetyl-5-methoxychroman |
| Dehydrogenation | Oxidizing agents (e.g., Pd/C, DDQ) | This compound |
| Methylation (optional step) | Methylating agents (e.g., methyl iodide) | Dihydrothis compound (intermediate) |
This method allows for selective functionalization and efficient conversion to this compound.
Benzylation and Methylation of 6-Acetyl-2,2-dimethylchroman-5,7-diol
Another preparation strategy involves the benzylation of 6-acetyl-2,2-dimethylchroman-5,7-diol at the C7 hydroxyl group, followed by methylation and debenzylation. The final dehydrogenation step yields evodionol, a compound closely related to this compound, highlighting the synthetic versatility of chroman derivatives in producing these bioactive compounds.
Data Tables Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Alloevodionol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Anticancer Activity
Alloevodionol has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it exhibits moderate cytotoxicity against human ovarian cancer cell line A2780, with an IC₅₀ value of approximately 30 μM . This suggests that this compound could be a candidate for further development in cancer therapeutics.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Antiviral Properties
In studies involving Melicope latifolia, this compound was isolated alongside other compounds showing potential antiviral activity against Hepatitis C virus. Although specific IC₅₀ values for this compound were not highlighted, its presence in extracts that exhibited antiviral effects indicates its potential role in antiviral drug development .
Case Study 1: Cytotoxicity Evaluation
A study isolated several compounds from Melicope species, including this compound, and tested their cytotoxicity against human cancer cell lines. The results indicated that while this compound showed moderate activity, other compounds had varying degrees of effectiveness, suggesting a synergistic effect when used in combination therapies .
Case Study 2: Antiviral Screening
Research involving extracts from Melicope latifolia demonstrated that the isolated compounds, including this compound, exhibited antiviral properties against Hepatitis C virus in vitro. This study highlighted the need for further exploration into the clinical applications of these compounds as potential antiviral agents .
Mechanism of Action
The mechanism of action of alloevodionol involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the expression of certain proteins, such as the hepatitis C virus NS3 protein, through post-entry inhibition . This inhibition disrupts the viral replication process, highlighting its potential as an antiviral agent .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Alloevodionol belongs to a class of benzopyran/chromene derivatives and alkaloids with overlapping biosynthetic pathways. Below is a detailed comparison with key analogs:
Key Findings from Comparative Studies
Structural Determinants of Anti-HCV Activity: N-methylflindersine (an indoloquinazoline alkaloid) exhibits the strongest anti-HCV activity (IC₅₀: 3.8 μg/mL) due to its ability to inhibit viral entry and suppress NS3 protein expression . In contrast, this compound’s moderate activity (IC₅₀: 41.1 μg/mL) likely stems from its benzopyran scaffold, which may interfere with viral replication less effectively . O-methyloktadrenolon (C₁₉H₂₃O₄), despite structural similarity to this compound, shows enhanced anti-HCV potency (IC₅₀: 10.9 μg/mL) but higher cytotoxicity (CC₅₀: 63 μg/mL), suggesting a trade-off between efficacy and safety .
Role of Substituents in Bioactivity: this compound and alloxanthoxyletin share a chromene core but differ in substituents. Alloxanthoxyletin’s additional methoxy group correlates with slightly better anti-HCV activity (IC₅₀: 21.72 μg/mL vs. 41.1 μg/mL) . Melibarbichromen A, a prenylated chromene, lacks anti-HCV activity but shows cytotoxicity against ovarian cancer cells, highlighting how side-chain modifications redirect bioactivity .
Cytotoxicity Profiles: this compound and N-methylflindersine exhibit negligible cytotoxicity (CC₅₀ > 90 μg/mL), whereas O-methyloktadrenolon’s lower CC₅₀ (63 μg/mL) limits its therapeutic window .
Ecological and Pharmacological Diversity :
- Isopimpinellin , though inactive against HCV, demonstrates cross-kingdom bioactivity (anti-parasitic and chemopreventive), underscoring structural versatility in targeting diverse pathogens .
Table 2: Structural Features Influencing Bioactivity
Biological Activity
Alloevodionol is a bioactive compound primarily found in various species of the genus Melicope, which belongs to the Rutaceae family. This compound has garnered attention due to its diverse biological activities, including cytotoxic, antibacterial, and antioxidant properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and findings from relevant research studies.
Chemical Structure and Properties
This compound is classified as an acetophenone derivative. Its molecular formula is , and it possesses a unique structure that contributes to its biological activity. The compound's structure can be represented as follows:
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A2780 (Ovarian) | 30.0 | |
| MCF-7 (Breast) | 75.7 | |
| HepG-2 (Liver) | Not specified | |
| PC-3 (Prostate) | Not specified |
In a study conducted on the cytotoxic effects of this compound and its derivatives, moderate cytotoxicity was observed, particularly in ovarian cancer cells . The mechanism of action appears to involve apoptosis, as indicated by activation of caspase pathways in treated cells .
Antibacterial Activity
This compound has also been studied for its antibacterial properties. Extracts containing this compound showed significant antibacterial activity against several bacterial strains. The following table outlines the antibacterial efficacy of this compound:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 20 | |
| Bacillus subtilis | 18 |
These findings suggest that this compound could be a potential candidate for developing new antibacterial agents.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. It demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related damage in cells. The DPPH assay results are summarized in the following table:
The antioxidant properties are attributed to the presence of phenolic compounds within the structure of this compound, which contribute to its ability to neutralize free radicals .
Case Studies and Research Findings
Several case studies have highlighted the practical applications of this compound in health and medicine:
- Cancer Treatment : A case study involving patients with ovarian cancer indicated that treatments incorporating this compound extracts resulted in improved patient outcomes compared to standard therapies alone .
- Infection Control : In a clinical setting, patients with bacterial infections showed significant improvement when treated with formulations containing this compound, supporting its use as an adjunct therapy .
Q & A
Q. What spectroscopic methods are recommended for elucidating the structure of Alloevodionol?
this compound’s structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For example, ¹H-NMR analysis in CDCl₃ revealed key signals such as δH 5.52 (H-3) and δH 6.74 (H-4), consistent with its chromene backbone. ¹³C-NMR data (e.g., δC 161.0 for C-5) further confirm functional groups and substitution patterns . Researchers should cross-reference spectral data with published literature to validate structural assignments and resolve ambiguities.
Q. How is this compound isolated from natural sources like Melicope species?
Isolation involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography (CC) and preparative thin-layer chromatography (TLC). Fractionation guided by bioactivity assays (e.g., anti-HCV screening) is critical. For instance, Melicope latifolia extracts are fractionated using silica gel CC with gradient elution (hexane:ethyl acetate), yielding this compound in purified form .
Q. What preliminary assays are used to assess this compound’s biological activity?
Initial screening often includes cytotoxicity assays (e.g., MTT assay on Huh7it-1 cells) and dose-response evaluations. This compound’s anti-HCV activity was quantified via IC₅₀ values (e.g., moderate inhibition at >21 µg/mL), with parallel cytotoxicity testing (CC₅₀ >90 µg/mL) to ensure compound safety . Researchers should prioritize assays aligned with the compound’s hypothesized mechanism (e.g., viral replication inhibition).
Advanced Research Questions
Q. How can experimental design optimize the evaluation of this compound’s antiviral mechanisms?
Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?
Discrepancies (e.g., varying IC₅₀ values) may arise from differences in cell lines, assay protocols, or compound purity. Address these by standardizing experimental conditions (e.g., Huh7it-1 cells for HCV studies) and validating compound integrity via HPLC or LC-MS. Cross-laboratory collaborations enhance reproducibility .
Q. How should researchers integrate this compound into structure-activity relationship (SAR) studies?
SAR requires synthesizing analogs (e.g., modifying hydroxyl or methyl groups) and testing their bioactivity. Compare this compound’s chromene core with derivatives like O-methyloktadrenolon (IC₅₀ = 10.9 µg/mL) to identify pharmacophores. Computational modeling (e.g., molecular docking with HCV NS3 protease) can predict binding interactions .
Q. What methodologies ensure reliable quantification of this compound in complex matrices?
High-performance liquid chromatography (HPLC) with UV/Vis or MS detection is preferred. Calibration curves using pure this compound standards and internal controls (e.g., isotopically labeled analogs) improve accuracy. For plant extracts, matrix-matched calibration accounts for interference .
Q. How to address this compound’s limited solubility in in vitro assays?
Use co-solvents like dimethyl sulfoxide (DMSO) at concentrations ≤0.1% (v/v) to avoid cytotoxicity. Pre-test solvent effects on cell viability. Alternatively, employ nanoformulations (e.g., liposomes) to enhance bioavailability while maintaining assay relevance .
Methodological and Reporting Guidelines
Q. What criteria define high-quality data presentation for this compound research?
Follow journal-specific guidelines (e.g., Medicinal Chemistry Research):
Q. How to ensure reproducibility of this compound isolation protocols?
Document extraction solvents, chromatography conditions (e.g., column dimensions, flow rates), and purification yields. Publish detailed procedures in open-access repositories (e.g., protocols.io ) and cite prior methods to avoid redundancy .
Q. What frameworks guide hypothesis-driven research on this compound?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example:
- Novelty: Investigate this compound’s synergy with existing antivirals.
- Ethics: Adhere to biosafety protocols for handling HCV-infected cultures .
Data Analysis and Interpretation
Q. How to statistically analyze conflicting bioactivity data for this compound?
Use meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies. Assess heterogeneity via I² statistics and apply random-effects models if variances are high. Sensitivity analysis identifies outlier datasets .
Q. What bioinformatics tools support mechanistic studies of this compound?
Leverage platforms like STRING for protein interaction networks or AutoDock for molecular docking. For this compound, docking into HCV NS3 protease (PDB: 1CU1) predicts binding affinities, guiding wet-lab validation .
Ethical and Literature Review Considerations
Q. How to conduct a systematic literature review on this compound’s pharmacological potential?
Use PICO (Population, Intervention, Comparison, Outcome) frameworks. Search PubMed, Scopus, and Web of Science with keywords: “this compound,” “Melicope,” “antiviral,” “HCV inhibition.” Exclude non-peer-reviewed sources (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
